Cyclopentyl 4-fluorophenyl ketone
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Overview
Description
It is a colorless oil with a molecular weight of 192.23 g/mol . This compound is of interest due to its unique structural features, which include a cyclopentyl group attached to a 4-fluorophenyl ketone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentyl 4-fluorophenyl ketone can be synthesized through various methods. One common approach involves the Friedel-Crafts acylation of cyclopentyl benzene with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature to prevent side reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions: Cyclopentyl 4-fluorophenyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone can be reduced to form alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of 4-fluorobenzoic acid.
Reduction: Formation of cyclopentyl 4-fluorophenyl methanol.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl 4-fluorophenyl ketone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of cyclopentyl 4-fluorophenyl ketone involves its interaction with specific molecular targets. For instance, in biochemical assays, it may act as an inhibitor or activator of certain enzymes, affecting their catalytic activity. The pathways involved often include binding to active sites or allosteric sites on the target proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Cyclopentyl 4-fluorophenyl ketone can be compared with other similar compounds such as:
Cyclopentyl phenyl ketone: Lacks the fluorine atom, resulting in different reactivity and properties.
Cyclopentyl 4-chlorophenyl ketone: Contains a chlorine atom instead of fluorine, which affects its chemical behavior and applications.
Cyclopentyl 4-bromophenyl ketone:
The uniqueness of this compound lies in the presence of the fluorine atom, which imparts distinct electronic and steric effects, influencing its reactivity and interactions in various chemical and biological contexts.
Properties
IUPAC Name |
cyclopentyl-(4-fluorophenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9H,1-4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLMXMRIBMVPPJT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)C2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30602551 |
Source
|
Record name | Cyclopentyl(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
31545-25-2 |
Source
|
Record name | Cyclopentyl(4-fluorophenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30602551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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